4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a dichlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride typically involves the reaction of 2,5-dichlorobenzamide with benzene-1-sulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are used to prevent hydrolysis of the sulfonyl chloride group.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to the modification of protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzene-1-sulfonyl chloride: Lacks the dichlorobenzamido group and is less reactive.
4-(2,5-Dichlorobenzamido)benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group and is less electrophilic.
2,5-Dichlorobenzamide: Lacks the sulfonyl chloride group and has different reactivity.
Uniqueness
4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride is unique due to the presence of both the dichlorobenzamido and sulfonyl chloride groups. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to undergo substitution reactions with various nucleophiles makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
89564-65-8 |
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Molecular Formula |
C13H8Cl3NO3S |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
4-[(2,5-dichlorobenzoyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C13H8Cl3NO3S/c14-8-1-6-12(15)11(7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18) |
InChI Key |
ZRNGOAHDSYRFLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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